Evenamide HCl
Overview
Description
Preparation Methods
The synthesis of evenamide hydrochloride involves several steps. The key synthetic route includes the reaction of 3-butoxyphenylacetonitrile with N,N-dimethylacetamide in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, evenamide hydrochloride . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Evenamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Evenamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of voltage-gated sodium channel blockers.
Biology: It is used to investigate the role of sodium channels in cellular processes.
Mechanism of Action
Evenamide hydrochloride exerts its effects by selectively blocking voltage-gated sodium channels, including subtypes Na_v1.3, Na_v1.7, and Na_v1.8 . This action normalizes glutamate release induced by aberrant sodium channel activity without impairing normal neuronal excitability . The compound acts exclusively through glutamatergic inhibition, making it unique among antipsychotic agents .
Comparison with Similar Compounds
Evenamide hydrochloride is unique in its selective inhibition of voltage-gated sodium channels and its exclusive action through glutamatergic inhibition. Similar compounds include:
Carbamazepine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.
Lamotrigine: A sodium channel blocker used to treat epilepsy and bipolar disorder.
Phenytoin: A sodium channel blocker used to treat epilepsy.
Evenamide hydrochloride differs from these compounds in its specific molecular targets and its potential use as an add-on therapy for schizophrenia .
Properties
CAS No. |
1092977-06-4 |
---|---|
Molecular Formula |
C16H27ClN2O2 |
Molecular Weight |
314.85 |
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H |
InChI Key |
DXNSJWVLSBMXNR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NW-3509; NW3509; NW 3509; Evenamide HCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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